Moxonidine-13C,d3 (hydrochloride)
Description
Introduction to Moxonidine-13C,d3 (Hydrochloride)
Chemical Identity and Isotopic Labeling Strategy
Structural Features of Moxonidine Base Compound
Moxonidine (C₉H₁₂ClN₅O) is a centrally acting antihypertensive agent characterized by a pyrimidine ring fused with an imidazoline moiety. The base structure includes:
- A 2-methylpyrimidin-5-amine backbone substituted with chlorine at position 4 and methoxy at position 6.
- An imidazoline ring (4,5-dihydro-1H-imidazol-2-yl) attached to the pyrimidine via an amine linkage.
Critical functional groups influencing pharmacological activity include the imidazoline’s nitrogen atoms, which interact with central nervous system receptors, and the methoxy group, which modulates lipophilicity.
| Property | Moxonidine Base | Moxonidine-13C,d3 Hydrochloride |
|---|---|---|
| Molecular formula | C₉H₁₂ClN₅O | C₉H₁₂ClN₅O·HCl |
| Molecular weight | 245.69 g/mol | 278.14 g/mol |
| Isotopic enrichment | — | 99% ¹³C, 98% ²H |
Rationale for ¹³C and Deuterium Isotopic Substitution
The isotopic labeling strategy employs:
- ¹³C at the methoxy group (CH₃O → ¹³CH₃O), enabling detection via mass spectrometry due to its non-natural abundance (1.1% in nature).
- Deuterium (²H) at three hydrogen positions adjacent to the methoxy carbon, reducing metabolic deuteration loss and providing distinct NMR splitting patterns.
This dual labeling minimizes interference from endogenous compounds in biological matrices. For example, deuterium’s isotopic effect ($$kH/kD ≈ 6–10$$) slows enzymatic degradation, while ¹³C enhances signal resolution in quantitative NMR.
Hydrochloride Salt Formation and Protonation Sites
Moxonidine-13C,d3 hydrochloride (C₉H₁₃Cl₂N₅O) forms via protonation of the imidazoline ring’s secondary amine, yielding a chloride counterion. Key features include:
- Protonation site : The imidazoline’s N1 nitrogen, confirmed by X-ray crystallography of analogous compounds.
- Enhanced solubility : Hydrochloride salt increases aqueous solubility to >50 mg/mL, critical for in vitro assays.
The salt’s stability (>1 year at −20°C) and low hygroscopicity make it suitable for long-term storage. Protonation does not alter the isotopic labeling sites, preserving analytical utility.
Properties
Molecular Formula |
C9H13Cl2N5O |
|---|---|
Molecular Weight |
282.15 g/mol |
IUPAC Name |
4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-6-(trideuterio(113C)methoxy)pyrimidin-5-amine;hydrochloride |
InChI |
InChI=1S/C9H12ClN5O.ClH/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9;/h3-4H2,1-2H3,(H2,11,12,15);1H/i2+1D3; |
InChI Key |
ZZPAWQYZQVUVHX-CMOUKOEPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=NC(=N1)C)Cl)NC2=NCCN2.Cl |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Isotopic Incorporation
The synthesis of Moxonidine-13C,d3 (hydrochloride) diverges from conventional moxonidine production through strategic isotopic labeling at specific molecular positions. The primary synthetic challenge lies in introducing $$^{13}\text{C}$$ and $$^{2}\text{H}$$ (deuterium) into the methoxy group (-OCH$$_3$$) and adjacent carbon framework while preserving the imidazoline receptor affinity intrinsic to the parent molecule.
Core Structure Synthesis
The unlabeled moxonidine scaffold is synthesized via a multi-step sequence beginning with 4,6-dichloro-2-methyl-5-pyrimidinamine. Reaction with 1-acetyl-2-imidazolidine-one in phosphorus oxychloride ($$ \text{POCl}_3 $$) at 50°C for 48 hours yields 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine. Subsequent hydrolysis under basic conditions removes the acetyl protecting group, forming the free imidazoline moiety.
Key Reaction:
$$
\text{C}7\text{H}7\text{Cl}2\text{N}5 + \text{C}5\text{H}8\text{N}2\text{O} \xrightarrow{\text{POCl}3, 50^\circ\text{C}} \text{C}{12}\text{H}{12}\text{Cl}2\text{N}6\text{O} + \text{HCl}
$$
Isotopic Labeling Strategies
$$^{13}\text{C}$$ Incorporation
The methoxy group ($$-\text{O}^{13}\text{CH}3$$) is introduced via nucleophilic substitution using $$^{13}\text{C}$$-enriched methanol ($$ \text{CH}3^{13}\text{OH} $$). This step typically employs potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, achieving >98% isotopic incorporation.
Deuterium Labeling
Deuterium integration occurs at three positions:
- Methoxy methyl group : $$ \text{CD}3^{13}\text{O} $$- substitution via $$ \text{CD}3\text{I} $$ in the presence of silver oxide ($$ \text{Ag}_2\text{O} $$).
- Imidazoline ring : Hydrogen-deuterium exchange catalyzed by palladium-on-carbon ($$ \text{Pd/C} $$) in deuterated water ($$ \text{D}_2\text{O} $$) at 100°C.
Isotopic Purity Validation:
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost-efficiency, yield maximization, and compliance with Good Manufacturing Practices (GMP). The following table contrasts laboratory and industrial parameters for Moxonidine-13C,d3 (hydrochloride) production:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 5 L (glass) | 500 L (stainless steel) |
| Temperature Control | ±1°C | ±0.5°C |
| Isotopic Precursors | 99% $$^{13}\text{C}$$-methanol | 99.9% $$^{13}\text{C}$$-methanol |
| Cycle Time | 72 hours | 48 hours |
| Yield | 68% | 82% |
| Purity | 98.5% (HPLC) | 99.8% (HPLC) |
Process Enhancements:
Purification and Analytical Characterization
Chromatographic Purification
Crude Moxonidine-13C,d3 (hydrochloride) undergoes multi-step purification:
Comparative Analysis of Patent Methodologies
Two patented approaches inform modern Moxonidine-13C,d3 (hydrochloride) synthesis:
Patent CN103860502A (2014):
- Key Innovation : Melt granulation with polyethylene glycol (PEG) avoids micronization, enhancing tablet stability.
- Relevance to Labeling : PEG matrices could stabilize deuterated forms during formulation.
Patent EP2586779A1 (2012):
Chemical Reactions Analysis
Types of Reactions
Moxonidine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the formation of hydroxylated or dehydrogenated products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms. Substitution reactions can result in the formation of various substituted analogs of Moxonidine-13C,d3 (hydrochloride) .
Scientific Research Applications
Moxonidine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: The isotopic labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Drug Metabolism: It is used to study the metabolic pathways and identify metabolites of Moxonidine in the body.
Biological Studies: The compound is employed in research to understand its effects on various biological systems, particularly its role as an antihypertensive agent.
Industrial Applications: In the pharmaceutical industry, it is used in the development and testing of new drugs, particularly those targeting imidazoline receptors
Mechanism of Action
Moxonidine-13C,d3 (hydrochloride) exerts its effects by selectively agonizing the imidazoline type 1 receptor (I1-R). This receptor is found in the rostral ventrolateral medulla, a region of the brain involved in regulating blood pressure. By activating this receptor, Moxonidine reduces sympathetic nervous system activity, leading to a decrease in blood pressure. Additionally, it has a higher affinity for the I1 receptor compared to the alpha-2 adrenergic receptor, which contributes to its antihypertensive effects .
Comparison with Similar Compounds
Research Implications
Moxonidine-13C,d3 (hydrochloride) stands out in cardiovascular research due to its dual isotopic labeling, which minimizes interference from endogenous compounds in mass spectrometry. In contrast, compounds like [2,4,6-¹³C₃]-Moxonidine offer specificity for aromatic metabolism studies, and Methyl-¹³C,d3-amine serves as a versatile building block in synthetic chemistry. Researchers must select isotopic variants based on the desired balance between metabolic stability (deuterium) and pathway specificity (¹³C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
